tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate
Description
tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a tert-butyl ester group at position 3 and an oxo group at position 5. The "1,6-dihydro" designation indicates partial saturation of the pyridazine ring, retaining aromaticity in specific regions. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals, due to the tert-butyl group’s steric bulk and stability as a protecting group .
Properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAYSOMDPBYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149009 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-39-2 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate typically involves the formation of the pyridazine ring followed by the introduction of the tert-butyl ester group. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine: In medicinal chemistry, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The pyridazine ring system can interact with nucleophiles and electrophiles, facilitating various biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-30-9)
- Structure : Replaces the tert-butyl ester with a methyl ester.
- Key Differences :
- Solubility : The smaller methyl group likely increases polarity and water solubility compared to the bulky tert-butyl analog.
- Reactivity : Methyl esters are more prone to hydrolysis under basic conditions, whereas tert-butyl esters offer superior stability, making them preferable in multi-step syntheses.
- Applications : Widely used as an intermediate in heterocyclic chemistry, as evidenced by its frequent listing in chemical catalogs .
- Safety : Associated with hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
tert-Butyl 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS 434331-85-8)
- Structure : Features a fully saturated 1,4,5,6-tetrahydropyridazine ring.
- Key Differences: Aromaticity: The saturated ring lacks conjugation, reducing aromatic stability and altering electronic properties. This may affect reactivity in cycloaddition or nucleophilic substitution reactions. Applications: Likely employed in medicinal chemistry for conformational flexibility, enabling interactions with biological targets that rigid dihydropyridazines cannot accommodate .
Methyl 1-(Bicyclo[1.1.1]pentan-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 2908733-92-4)
- Structure : Incorporates a bicyclo[1.1.1]pentane substituent at position 1.
- Applications: The unique topology may enhance binding affinity in drug discovery, particularly for targets requiring rigid, three-dimensional scaffolds .
Data Table: Structural and Functional Comparison
Biological Activity
Introduction
Tert-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by various research findings and case studies.
Structure and Composition
- Chemical Formula: C₈H₁₀N₂O₃
- Molecular Weight: 170.18 g/mol
- CAS Number: 1355334-39-2
The compound features a pyridazine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Cell Cycle Arrest and Apoptosis Induction:
- In vitro studies demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as T-47D (breast cancer) and MDA-MB-231 (triple-negative breast cancer) through mechanisms involving Annexin V-FITC assays. The compound significantly increased the percentage of apoptotic cells, indicating its potential as an anticancer agent .
- Inhibition of CDK2:
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- JNK2 Inhibition:
Comparative Biological Activity
To contextualize the biological activity of this compound, a comparison with other related compounds is useful.
| Compound Name | Biological Activity | IC₅₀ (nM) | Target |
|---|---|---|---|
| This compound | Anticancer | 20.1 | CDK2 |
| Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate | Anti-inflammatory | Not specified | JNK2 |
| Other Pyridazine Derivatives | Various (antiviral, antibacterial) | Variable | Various |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of several pyridazine derivatives, this compound was found to significantly inhibit proliferation in T47D and MDA-MB-231 cells compared to untreated controls. The study utilized SRB assays to quantify cell viability post-treatment, demonstrating a marked decrease in cell survival rates .
Case Study 2: Mechanistic Insights into Apoptosis
Further mechanistic studies employed flow cytometry to analyze apoptotic markers. Results showed that treatment with this compound led to an increase in both early and late apoptotic cells across various concentrations, suggesting a dose-dependent effect on apoptosis induction .
Q & A
Q. How can the molecular structure of tert-butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate be unambiguously confirmed?
Methodological Answer: The compound’s structure can be confirmed via single-crystal X-ray diffraction (XRD) using programs like SHELXL for refinement . Key parameters include bond lengths (e.g., C=O at ~1.21 Å and N-N at ~1.35 Å) and hydrogen-bonding interactions, which stabilize the dihydropyridazine ring. Complementary techniques like NMR (e.g., H and C) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular weight (197.23 g/mol) and functional groups (e.g., tert-butyl at δ ~1.4 ppm in H NMR) .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer: A typical route involves cyclocondensation of hydrazine derivatives with β-keto esters under acidic or basic conditions. For example:
- Step 1 : React ethyl 3-oxobutanoate with tert-butyl carbazate in ethanol/HCl to form the pyridazine ring.
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields range from 40–60%, with impurities often arising from incomplete cyclization or tert-butyl group cleavage .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent decomposition.
- Handling : Use explosion-proof equipment (e.g., spark-free tools) due to potential peroxide formation. Avoid contact with oxidizing agents (e.g., tert-butyl hydroperoxide analogs) .
- Waste Disposal : Neutralize with dilute NaOH before incineration to minimize environmental hazards .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity and crystallographic packing?
Methodological Answer: The tert-butyl group introduces steric hindrance , reducing nucleophilic attack at the carboxylate moiety. In crystallography, it disrupts dense packing, leading to triclinic or monoclinic crystal systems (e.g., P1 space group) with large unit cell volumes (~400 Å). Hydrogen bonding between the pyridazine carbonyl and adjacent molecules (e.g., [Ni(HO)] complexes) stabilizes the lattice . Computational modeling (e.g., Mercury CSD) can predict packing efficiency and polymorphism risks .
Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?
Methodological Answer:
- Bioisosteric Replacement : Substitute the tert-butyl group with trifluoromethyl or spirocyclic moieties to enhance metabolic stability (e.g., J27 derivative with IC = 0.12 µM against JNK2) .
- Scaffold Hopping : Convert the carboxylate to a carboxamide to improve solubility (logP reduction from 2.1 to 1.4) while retaining target affinity .
- In Vivo Validation : Use LPS-induced murine models of acute lung injury (ALI) to assess efficacy (e.g., J27 reduces IL-6 by 70% at 10 mg/kg) .
Q. How can analytical challenges, such as low HPLC resolution of degradation products, be addressed?
Methodological Answer:
- Method Optimization : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (5–95% over 20 min) at 254 nm.
- Degradation Studies : Identify hydrolytic byproducts (e.g., 6-oxo-1,6-dihydropyridazine-3-carboxylic acid) via LC-MS/MS and quantify using external calibration curves .
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to validate method robustness .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., degradation in DMSO at room temperature).
- Assay Variability : Standardize protocols (e.g., NF-κB inhibition in RAW264.7 cells with LPS stimulation for 24 h) .
- Meta-Analysis : Compare IC values across studies using standardized units (e.g., µM vs. ng/mL) and correct for batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
